molecular formula C15H16F2N4O2 B3020179 1-(2,6-Difluorophenyl)-3-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)urea CAS No. 1798029-30-7

1-(2,6-Difluorophenyl)-3-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)urea

Cat. No.: B3020179
CAS No.: 1798029-30-7
M. Wt: 322.316
InChI Key: MXJBHVYVBKRKJB-UHFFFAOYSA-N
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Description

1-(2,6-Difluorophenyl)-3-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)urea is a useful research compound. Its molecular formula is C15H16F2N4O2 and its molecular weight is 322.316. The purity is usually 95%.
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Biological Activity

1-(2,6-Difluorophenyl)-3-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)urea is a complex organic compound characterized by a urea moiety linked to a difluorophenyl group and a tetrahydropyrano-pyrazole derivative. This compound has garnered attention due to its potential pharmacological properties, particularly in the realm of kinase inhibition and other therapeutic applications.

Chemical Structure and Properties

The structural composition of this compound includes:

  • Difluorobenzene Ring : Enhances lipophilicity.
  • Tetrahydropyrano-Pyrazole Component : Suggests diverse biological activities.

The presence of these functional groups indicates that this compound may exhibit significant biological activity across various assays.

Pharmacological Properties

  • Kinase Inhibition : Preliminary studies suggest that compounds similar to this compound can effectively bind to target proteins such as kinases. Kinases are crucial in many signaling pathways and are often implicated in cancer and other diseases.
  • Anti-inflammatory Activity : Pyrazole derivatives are known for their anti-inflammatory properties. Recent studies have shown that related compounds exhibit significant inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), with IC50 values indicating potent activity compared to standard anti-inflammatory drugs like diclofenac .
  • Anticancer Potential : The pyrazole scaffold is recognized for its anticancer properties. Research has demonstrated that certain pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms including cell cycle arrest and modulation of apoptotic pathways .
  • Antimicrobial Activity : Compounds containing pyrazole rings have been reported to exhibit antibacterial and antifungal activities. Studies have shown effectiveness against various pathogens, suggesting potential use in treating infections .

Study on Anti-inflammatory Activity

A study evaluating the anti-inflammatory effects of various pyrazole derivatives found that certain compounds displayed superior activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The most potent compounds showed IC50 values significantly lower than those of established NSAIDs such as ibuprofen .

Study on Anticancer Effects

In another study focusing on the anticancer properties of pyrazole derivatives, researchers synthesized several new compounds based on the pyrazole framework. Among these, one derivative exhibited a remarkable ability to inhibit the growth of breast cancer cells with an IC50 value comparable to leading chemotherapeutic agents .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructureUnique FeaturesBiological Activity
1-(5-tert-butyl-2-phenylyl)-3-(4-chlorophenyl)ureaStructureImproved binding potency due to side chain modificationsStrong kinase inhibition
5-(2-fluorophenyl)-1H-pyrazoleStructureExhibits anti-inflammatory propertiesSignificant COX inhibition

Properties

IUPAC Name

1-(2,6-difluorophenyl)-3-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F2N4O2/c1-21-13-5-6-23-8-9(13)12(20-21)7-18-15(22)19-14-10(16)3-2-4-11(14)17/h2-4H,5-8H2,1H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXJBHVYVBKRKJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(COCC2)C(=N1)CNC(=O)NC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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